5-Methyl-8-nitroimidazo[1,2-a]pyridine
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Overview
Description
5-Methyl-8-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-8-nitroimidazo[1,2-a]pyridine typically involves the nitration of 5-methylimidazo[1,2-a]pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-8-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 5-Methyl-8-aminoimidazo[1,2-a]pyridine.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-8-nitroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-8-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It may inhibit key enzymes in the metabolic pathways of pathogens, leading to their death or inhibition of growth.
Comparison with Similar Compounds
- 5-Methyl-3-nitroimidazo[1,2-a]pyridine
- 7-Methyl-3-nitroimidazo[1,2-a]pyridine
- 2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine
Comparison: 5-Methyl-8-nitroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C8H7N3O2 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-methyl-8-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7N3O2/c1-6-2-3-7(11(12)13)8-9-4-5-10(6)8/h2-5H,1H3 |
InChI Key |
CEJJNFILYPJGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NC=CN12)[N+](=O)[O-] |
Origin of Product |
United States |
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